molecular formula C12H11ClN2O2S B2849123 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid CAS No. 1404456-63-8

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid

Cat. No.: B2849123
CAS No.: 1404456-63-8
M. Wt: 282.74
InChI Key: JNWKYGDFHVZHGQ-UHFFFAOYSA-N
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Description

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridinylamino methyl group

Scientific Research Applications

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the carboxylic acid group and the pyridinylamino methyl group through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the pyridinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or aldehydes, and substitution reactions can result in various substituted thiophene or pyridinyl derivatives.

Mechanism of Action

The mechanism of action of 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxylic acid, 5-methyl-
  • 5-Methyl-2-thiophenecarboxylic acid
  • 3-Methyl-2-thiophenecarboxylic acid
  • 5-Chloro-2-thiophenecarboxylic acid

Uniqueness

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is unique due to the presence of both the thiophene ring and the pyridinylamino methyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7-10(4-8(13)5-14-7)15-6-9-2-3-11(18-9)12(16)17/h2-5,15H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKYGDFHVZHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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